molecular formula C20H16N2O4 B12540629 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid CAS No. 658706-83-3

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid

Cat. No.: B12540629
CAS No.: 658706-83-3
M. Wt: 348.4 g/mol
InChI Key: BBKYQJSNCLDHSD-UHFFFAOYSA-N
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Description

The compound 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid features a benzoic acid core linked to a furan ring substituted with a cyano(2-methoxyanilino)methyl group. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) moieties, suggesting unique physicochemical and biological properties.

Properties

CAS No.

658706-83-3

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[5-[cyano-(2-methoxyanilino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H16N2O4/c1-25-18-5-3-2-4-15(18)22-16(12-21)19-11-10-17(26-19)13-6-8-14(9-7-13)20(23)24/h2-11,16,22H,1H3,(H,23,24)

InChI Key

BBKYQJSNCLDHSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions used but can include a variety of substituted furan and benzoic acid derivatives .

Scientific Research Applications

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyanilino group are likely to play key roles in these interactions, potentially through hydrogen bonding or hydrophobic interactions. The furan ring and the benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives with Thiazolidinone Moieties

H2-39 (4-{5-{{3-(4-Chlorophenyl)-2-[(4-Chlorophenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}furan-2-yl}benzoic Acid)
  • Structural Differences: Replaces the cyano(2-methoxyanilino)methyl group with a thiazolidinone ring bearing two 4-chlorophenyl substituents.
  • Biological Activity : Exhibits antibacterial activity against Staphylococcus aureus and S. epidermidis (MIC values: 4–16 µg/mL) under both planktonic and biofilm conditions .
Leukadherin-1 (4-(5-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic Acid)
  • Structural Differences: Features a thioxothiazolidinone ring with a benzyl group instead of the cyano-anilino group.
  • Biological Activity : Acts as a leukocyte adhesion inhibitor (IC₅₀: 1–10 µM) by targeting integrin receptors .
  • Key Data : MW = 421.49 g/mol; logP = 3.8; polar surface area = 110 Ų.

Substituted Benzoic Acid Derivatives with Arylidene or Cyano Groups

4-{5-[2-Cyano-3-(4-Methoxyanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic Acid
  • Structural Differences: Positional isomer with a 4-methoxyanilino group instead of 2-methoxy.
  • Physicochemical Properties: MW = 388.38 g/mol; logP = 4.57; hydrogen bond donors = 2; polar surface area = 83.9 Ų .
  • SAR Insight : The 4-methoxy group may enhance π-π stacking with hydrophobic enzyme pockets compared to the 2-methoxy isomer.
3-[5-(2-Nitropent-1-en-1-yl)furan-2-yl]benzoic Acid
  • Structural Differences: Contains a nitroalkene group instead of cyano-anilino.
  • Biological Activity : Targets proteins involved in inflammation (e.g., COX-2) but lacks specific potency data .

Thiazolidinone-Based Inhibitors

4-[(5-Arylidene-2-Arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives
  • Structural Differences: Central thiazolidinone ring with arylidene and arylimino substituents.
  • Biological Activity: Competitive inhibitors of low-molecular-weight protein tyrosine phosphatase (LMWPTP; IC₅₀ < 1 µM).
  • Key SAR : The benzoic acid moiety is critical for binding to the phosphatase active site.

Table 1. Key Physicochemical Parameters

Compound MW (g/mol) logP H-Bond Donors Polar Surface Area (Ų)
Target Compound ~380* ~3.5 2 ~90
H2-39 513 5.2 2 110
Leukadherin-1 421.49 3.8 2 110
4-Methoxy Analogue 388.38 4.57 2 83.9

*Estimated based on structural similarity.

Structure-Activity Relationship (SAR) Insights

Benzoic Acid Core : Essential for hydrogen bonding and ionization at physiological pH.

Furan vs. Thiophene : Furan-based derivatives (e.g., H2-39) show better antibacterial activity than thiophene analogues (e.g., H2-81) .

Substituent Effects: Electron-Withdrawing Groups (Cyano, Nitro): Enhance reactivity and target binding but may reduce solubility. Methoxy Groups: Improve solubility and modulate steric interactions (2-methoxy vs. 4-methoxy positional effects) . Chlorophenyl/Thiazolidinone Moieties: Increase lipophilicity and enzyme inhibition potency .

Biological Activity

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid (CAS: 823177-81-7) is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure, featuring multiple functional groups, suggests a diverse range of interactions within biological systems. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is C20H16N2O4C_{20}H_{16}N_{2}O_{4}. Its structure includes a furan ring, a benzoic acid moiety, and a cyano group attached to a methoxyaniline, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The cyano group is known for its electrophilic properties, potentially allowing it to participate in nucleophilic attacks or form stable complexes with proteins. The methoxyaniline moiety can engage in hydrogen bonding with receptor sites, influencing enzyme activity or receptor signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzoic acid have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Compounds containing furan and benzoic acid derivatives have demonstrated antimicrobial effects against various pathogens. In vitro studies have shown that related compounds inhibit the growth of bacteria and fungi, suggesting that 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid may possess similar properties .

Case Studies

  • Study on Benzoic Acid Derivatives :
    A study evaluated the biological activities of several benzoic acid derivatives isolated from Bjerkandera adusta. It was found that these compounds enhanced proteasomal and cathepsin activities significantly, indicating their potential as modulators in protein degradation pathways .
  • In Silico Studies :
    Computational analyses suggest that 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid may be a potential binder for key enzymes involved in metabolic pathways. This reinforces the hypothesis that the compound could influence various biological processes through enzyme inhibition or activation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; potential for oxidative stress prevention
AntimicrobialInhibits growth of bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines without harming normal cells
Enzyme InteractionPotential binder for key metabolic enzymes

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